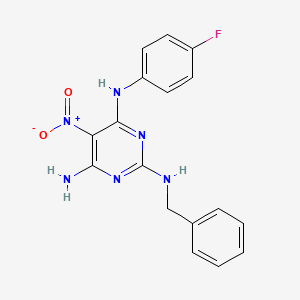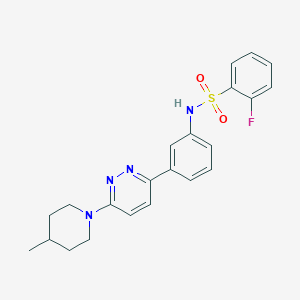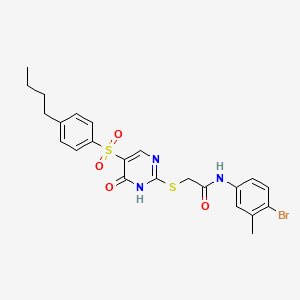![molecular formula C22H20FN3OS B11260939 6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)
6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a mesityl group, and a carboxamide group attached to the imidazo[2,1-b]thiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the fluorophenyl and mesityl groups. The final step involves the formation of the carboxamide group.
Formation of Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.
Introduction of Mesityl Group: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and an appropriate Lewis acid catalyst.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism of action of 6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately resulting in the inhibition of cell proliferation or induction of cell death.
類似化合物との比較
6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide can be compared with other similar compounds such as:
6-(4-bromophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom, which may result in different reactivity and biological activity.
6-(4-chlorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may also result in different reactivity and biological activity.
6-(4-methylphenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom, which may affect the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C22H20FN3OS |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C22H20FN3OS/c1-12-9-13(2)19(14(3)10-12)25-21(27)20-15(4)26-11-18(24-22(26)28-20)16-5-7-17(23)8-6-16/h5-11H,1-4H3,(H,25,27) |
InChIキー |
XWPCKNQDKMHVMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11260867.png)
![1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B11260869.png)

![6-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260876.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260877.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260878.png)


![N-(3-Fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11260884.png)

![N-[(3-Ethoxy-4-methoxyphenyl)methyl]-6-methyl-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11260908.png)
![2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B11260917.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11260925.png)

